molecular formula C18H17N3 B3317125 3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-amine CAS No. 956411-52-2

3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-amine

Cat. No. B3317125
CAS RN: 956411-52-2
M. Wt: 275.3 g/mol
InChI Key: UAKWYWDQVUOVQB-UHFFFAOYSA-N
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Description

The compound “3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-amine” is a complex organic molecule. It contains an indene moiety (a polycyclic hydrocarbon), a phenyl group (a functional group derived from benzene), and a pyrazole group (a heterocyclic compound). The exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures. The indene and phenyl groups are both aromatic, contributing to the compound’s stability. The pyrazole group, being a heterocycle, might have interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups: it’s likely to be a solid at room temperature, and due to the presence of nitrogen, it might have a relatively high melting point .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, its mechanism would depend on its specific biological targets .

Future Directions

The future research directions for this compound would depend on its intended applications. If it’s a novel compound, initial studies would likely focus on determining its physical and chemical properties, followed by investigations into its potential uses .

properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c19-18-12-17(20-21(18)16-7-2-1-3-8-16)15-10-9-13-5-4-6-14(13)11-15/h1-3,7-12H,4-6,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKWYWDQVUOVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NN(C(=C3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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